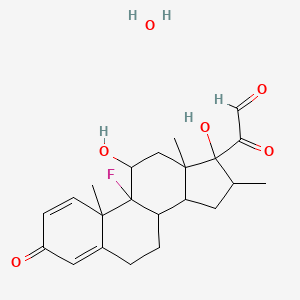

21-Dehydro DexaMethasone

Beschreibung

Eigenschaften

Molekularformel |

C22H29FO6 |

|---|---|

Molekulargewicht |

408.5 g/mol |

IUPAC-Name |

2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde;hydrate |

InChI |

InChI=1S/C22H27FO5.H2O/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,11-12,15-17,26,28H,4-5,8,10H2,1-3H3;1H2 |

InChI-Schlüssel |

ZMURNDHCFSXEML-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C.O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 21 Dehydro Dexamethasone

Strategies for the Preparation of C-21 Aldehyde Steroids

The synthesis of C-21 aldehyde steroids, also known as 21-oxo or 17-glyoxyl steroids, is a critical transformation in steroid chemistry. The primary route to these compounds involves the selective oxidation of the C-21 hydroxyl group of a corresponding corticosteroid.

Several methods have been developed for this purpose. A common approach involves reacting a 20-keto-21-hydroxy steroid with an oxidizing agent like cupric acetate. google.com This method has been used for the preparation of various steroid 21-aldehydes. google.com Another strategy involves the use of chromium (VI) oxide in combination with pyridine (B92270) and other reagents to convert a primary hydroxyl group at the C-21 position into an aldehyde. nih.gov The oxidation of the α-ketol side-chain is a key reaction, leading to the formation of the 20-keto-21-aldehyde derivative. psu.edu This transformation is not only a synthetic route but also a degradation pathway under certain conditions. researchgate.net For instance, corticosteroids with a 20-keto-21-hydroxyl side chain can undergo autooxidation under alkaline conditions to yield the corresponding 21-aldehyde among other products. researchgate.net

| Oxidation Method | Reagents | Starting Material | Product | Reference |

| Cupric Acetate Oxidation | Cupric Acetate | 20-keto-21-hydroxy steroid | 20-keto-21-aldehyde steroid | google.com |

| Chromium Trioxide Oxidation | CrO₃, Pyridine | C-21 Hydroxyl Steroid | C-21 Aldehyde Steroid | nih.gov |

| Base-Catalyzed Autooxidation | Molecular Oxygen, Base | 20-keto-21-hydroxy steroid | 20-keto-21-aldehyde steroid | researchgate.net |

Targeted Synthesis of 21-Dehydro Dexamethasone (B1670325) and its Related Intermediates

21-Dehydro Dexamethasone is chemically identified as (11β,16α)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al. synzeal.com It is recognized as an impurity that can form from Dexamethasone. theclinivex.com The synthesis is therefore intrinsically linked to the chemistry of Dexamethasone itself.

The direct synthesis involves the selective oxidation of the C-21 primary alcohol of Dexamethasone. Given its status as a reference standard for quality control in the production of Dexamethasone, its preparation is crucial for analytical applications. synzeal.comcleanchemlab.com The synthesis can also proceed through related intermediates. For example, 21-Dehydro-6β-hydroxy-dimethoxy Dexamethasone Hydrate (B1144303) serves as an intermediate in the synthesis of 21-Dehydro-6β-hydroxy Dexamethasone Hydrate, which is an impurity of 6β-Hydroxy Dexamethasone, a metabolite of Dexamethasone. theclinivex.com This indicates that synthetic routes can involve modifications on the steroid's core structure either before or after the formation of the C-21 aldehyde.

Investigation of Specific Chemical Reactions at the C-21 Position (e.g., oxidation, reduction, substitution)

The C-21 aldehyde functionality in this compound and related steroids is a site of rich chemical reactivity.

Oxidation: The aldehyde group is susceptible to further oxidation to a carboxylic acid. In related compounds like 21-dehydrocortisol (B191429), this oxidation leads to the formation of 17,20-dihydroxy-21-carboxylic acid derivatives. psu.eduebi.ac.uk Under certain conditions, oxidative degradation can lead to the cleavage of the C20-C21 bond, resulting in a 17-carboxylic acid (etianic acid). researchgate.net

Reduction: The C-21 aldehyde can be stereospecifically reduced back to the corresponding C-21 alcohol. For instance, the enzymatic reduction of 21-dehydrocortisol yields cortisol. ebi.ac.uk This transformation highlights the reversible nature of this particular oxidation state under specific catalytic conditions.

Substitution and Other Reactions: The C-21 aldehyde can undergo various other transformations.

Cannizzaro Reaction: In the presence of a base, the 20-keto-21-aldehyde can undergo an intramolecular Cannizzaro-type reaction, leading to the formation of a 20-hydroxy-21-carboxylic acid derivative. psu.edu

Epoxide Formation: Reaction with diazomethane (B1218177) converts the C-21 aldehyde into a 21-methyl-21,21a-epoxide, which can serve as an intermediate for synthesizing C-21 methylated corticosteroids. acs.org

Acylation: Treatment with an aliphatic acid anhydride (B1165640) can convert the C-21 aldehyde hydrate (geminal diol) to a 21,21-diacylate derivative. google.com

Derivatization for Analysis: The aldehyde group readily reacts with reagents like hydroxylamine (B1172632) to form oximes. ddtjournal.com This derivatization is often employed in analytical chemistry to improve the ionization efficiency and detection sensitivity of steroid aldehydes in techniques like HPLC-MS. nih.govnih.gov

| Reaction Type | Reagent/Condition | Product Type | Reference |

| Oxidation | Oxidizing agents / O₂ | C-21 Carboxylic Acid / C-17 Carboxylic Acid | psu.eduresearchgate.netebi.ac.uk |

| Reduction | Reducing agents / Enzymes | C-21 Hydroxy Steroid (e.g., Cortisol) | ebi.ac.uk |

| Cannizzaro Reaction | Base | 20-hydroxy-21-carboxylic acid | psu.edu |

| Epoxidation | Diazomethane | 21-methyl-21,21a-epoxide | acs.org |

| Acylation | Acetic Anhydride | 21,21-diacetate | google.com |

| Oxime Formation | Hydroxylamine | C-21 Oxime | ddtjournal.com |

Derivatization of the Steroidal Backbone in 21-Dehydro Compounds

Modifications to the core steroidal structure of 21-dehydro compounds are synthetically feasible, leading to a range of derivatives. These modifications can occur at various positions on the steroid's A, B, C, or D rings. For example, the existence of 21-Dehydro-6β-hydroxy-Dexamethasone demonstrates that hydroxylation at the C-6 position is possible while the C-21 aldehyde is present. theclinivex.com

Furthermore, the compound 21-Dehydro ∆8(14),9(11)-Dexamethasone, an impurity of Desoxymetasone, shows that additional double bonds can be introduced into the D-ring and between the B and C rings of a 21-dehydro steroid. Such derivatizations are crucial for creating new analogs and for understanding the metabolic and degradation pathways of these steroids.

For analytical purposes, derivatization is key. The reaction of the C-21 aldehyde with reagents like 2-Hydrazino-1-Methylpyridine (HMP) can significantly enhance detectability in mass spectrometry, a technique used to quantify low-concentration steroids. mdpi.com

Comparative Analysis of Dehydrogenation Processes in Steroid Synthesis

Dehydrogenation is a fundamental process in steroid synthesis, responsible for creating essential structural features such as the double bonds in the A-ring of Dexamethasone (Δ¹,⁴) and for the oxidation of hydroxyl groups. A comparison of different dehydrogenation methodologies highlights the evolution of synthetic strategies toward greater efficiency and sustainability.

Chemical Dehydrogenation: This classic approach utilizes stoichiometric chemical oxidants. A widely used reagent for introducing the 1,4-diene system in the A-ring of steroids is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). google.com Transfer dehydrogenation, using systems like manganese NNN-pincer complexes with acetone (B3395972) as a hydrogen acceptor, offers a catalytic alternative for oxidizing secondary alcohols in the steroid backbone. rsc.org

Catalytic Dehydrogenation: These methods employ metal catalysts and are often more efficient. The selective dehydrogenation of steroid alcohols can be achieved using platinum and oxygen. acs.org More recent advancements include catalytic acceptorless dehydrogenation (CAD), which releases only hydrogen gas as a byproduct. acs.orgnih.gov These reactions can be driven by visible light at room temperature using a combination of a photoredox catalyst and a transition metal catalyst, such as nickel, and are applicable to aliphatic alcohols on the steroid framework. acs.orgnih.govresearchgate.net

Biocatalytic Dehydrogenation: This method uses enzymes or whole microorganisms and is prized for its high selectivity and mild reaction conditions. The introduction of the Δ¹-double bond in many corticosteroid drugs, including Dexamethasone, relies heavily on Δ¹-ketosteroid dehydrogenases (Δ¹-KSTD). acs.org Research has focused on engineering these enzymes and developing whole-cell biocatalytic cascades to improve activity and yield. rsc.orgbohrium.com Biotransformation is seen as a sustainable and efficient avenue for producing steroid active pharmaceutical ingredients (APIs) and their precursors. rsc.orgresearchgate.net

| Dehydrogenation Type | Method/Reagent | Application Example | Advantages | Reference |

| Chemical | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | A-ring dehydrogenation (Δ¹,⁴) | Well-established | google.com |

| Catalytic | Platinum and Oxygen | Oxidation of steroid alcohols | Selective | acs.org |

| Catalytic (Acceptorless) | Photoredox/Nickel Catalyst, Visible Light | Oxidation of aliphatic alcohols | Mild conditions, H₂ is the only byproduct | acs.orgnih.gov |

| Biocatalytic | Δ¹-Ketosteroid Dehydrogenase (Δ¹-KSTD) | A-ring dehydrogenation (Δ¹) | High selectivity, mild conditions, sustainable | acs.orgrsc.orgbohrium.com |

Molecular and Cellular Biological Activity of 21 Dehydro Dexamethasone

Glucocorticoid Receptor Binding Dynamics and Specificity

The biological actions of glucocorticoids are primarily mediated through their binding to the intracellular glucocorticoid receptor (GR). oup.com Upon binding, the receptor-ligand complex translocates to the nucleus to regulate gene transcription. oncoscience.us The affinity of a steroid for the GR is a critical determinant of its potency.

While direct quantitative data on the binding affinity of 21-Dehydro Dexamethasone (B1670325) for the GR is not extensively documented in publicly available research, inferences can be drawn from its structure. The substitution at the C21 position is known to be a crucial factor in GR binding and the subsequent biological response. nih.gov Studies on related steroids have shown that a hydroxyl group at the C21 position, as seen in dexamethasone, is not an absolute prerequisite for glucocorticoid activity. ingentaconnect.com This suggests that 21-Dehydro Dexamethasone, with its C21-aldehyde, likely retains the ability to bind to the GR. Vendor information also categorizes this compound among glucocorticoid receptor agonists, further implying binding activity. medchemexpress.com

For comparison, dexamethasone is a high-affinity agonist for the GR. drugbank.com The modification at C21 in this compound may alter the binding kinetics and conformation of the GR-ligand complex compared to dexamethasone, potentially leading to a different profile of downstream cellular events. Studies on other C21-modified steroids, such as dexamethasone 21-acetate, have demonstrated that changes at this position significantly impact receptor depletion and replenishment dynamics, which are closely linked to the steroid's biological potency. nih.gov

Mechanisms of Gene Expression Modulation via Glucocorticoid Receptors

Once bound to a ligand, the GR modulates gene expression through two primary mechanisms: transactivation and transrepression. oncoscience.us

Transactivation: The GR-ligand complex binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, typically leading to an increase in their transcription. oncoscience.us This mechanism is responsible for many of the metabolic effects of glucocorticoids.

Transrepression: The GR-ligand complex interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their ability to promote the expression of pro-inflammatory genes. This is the principal mechanism behind the anti-inflammatory effects of glucocorticoids. oncoscience.us

Dexamethasone is known to be a potent modulator of gene expression, affecting a wide array of genes. researchgate.netplos.org It typically requires a concentration of about 1 nM for gene induction in cultured cells. nih.gov The specific profile of gene expression changes induced by this compound has not been fully elucidated. However, research on other structurally similar compounds, like the selective GR agonist 21OH-6,19OP, shows that they can be largely incapable of inducing transcription of GRE-regulated genes, acting primarily through transrepression. oncoscience.us It is plausible that this compound may exhibit a similar preference for the transrepression pathway, which would have significant implications for its therapeutic profile. A key aspect of its mechanism is its potential conversion to dexamethasone within target cells, which would then modulate gene expression in a manner identical to dexamethasone itself. oup.com

Comparative Assessment of Biological Activity with Dexamethasone

A direct comparison with dexamethasone is essential to understand the unique biological properties of its 21-dehydro derivative.

Analysis of Transcriptional Activation and Repression Profiles

Dexamethasone robustly activates and represses a large number of genes. researchgate.netresearchgate.net For instance, in A549 lung cells, dexamethasone effectively represses the induction of numerous inflammatory genes stimulated by IL-1β. researchgate.net It also induces the expression of anti-inflammatory genes and those involved in metabolic regulation. plos.orgnih.gov

The transcriptional profile of this compound is likely influenced by two factors: its intrinsic activity and its metabolic conversion to dexamethasone. As an independent molecule, if it acts as a selective GR agonist similar to compounds like 21OH-6,19OP, its activity would be dominated by the repression of inflammatory gene transcription (transrepression) with minimal induction of GRE-mediated genes (transactivation). oncoscience.us However, its in vivo activity is complicated by its role as a substrate for 11β-hydroxysteroid dehydrogenase (11β-HSD), which converts it to active dexamethasone. oup.com Therefore, in tissues expressing this enzyme, the observed transcriptional profile would likely mirror that of dexamethasone.

Evaluation of Cellular Responses in In Vitro Systems

In vitro studies provide a controlled environment to dissect cellular responses. Dexamethasone elicits a range of effects in cell culture, including the suppression of inflammatory responses, induction of apoptosis in certain cell types, and modulation of cell metabolism. nih.govfrontiersin.orgrsc.org

| Feature | Dexamethasone | This compound |

| Receptor | Glucocorticoid Receptor (GR) | Glucocorticoid Receptor (GR) |

| Binding | High-affinity agonist drugbank.com | Presumed agonist activity medchemexpress.com |

| Gene Modulation | Transactivation & Transrepression oncoscience.us | Potentially favors transrepression; also acts via conversion to Dexamethasone oncoscience.usoup.com |

| Key In Vitro Action | Potent anti-inflammatory and metabolic regulator frontiersin.orgrsc.org | Substrate for 11β-HSD, converting to Dexamethasone oup.com |

Impact on Specific Intracellular Signaling Pathways (e.g., NF-κB, microRNA pathways)

The broad effects of glucocorticoids on gene expression are mediated by their influence on critical intracellular signaling pathways.

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. nih.gov Dexamethasone exerts many of its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.gov This is a classic example of transrepression, where the activated GR interferes with the function of NF-κB, preventing the transcription of pro-inflammatory cytokines and adhesion molecules. oncoscience.us Given that other selective GR agonists are known to repress the NF-κB pathway, it is highly probable that this compound also possesses this activity. oncoscience.us Furthermore, its conversion to dexamethasone would ensure potent NF-κB inhibition in relevant tissues. oup.com

microRNA Pathways: MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression post-transcriptionally and are deeply involved in cellular processes, including inflammation and immune responses. nih.govmdpi.com Dexamethasone has a complex relationship with miRNAs; it can alter the expression of numerous miRNAs, and in turn, miRNAs can regulate the expression and function of the GR itself. nih.gov For example, dexamethasone has been shown to down-regulate the pro-inflammatory miR-155 in macrophages and up-regulate miR-322, which is implicated in muscle atrophy. nih.govnih.gov There is currently no specific research available on the direct impact of this compound on miRNA pathways. Any effects would likely stem from its intrinsic activity or its conversion to dexamethasone.

Biotransformation and Metabolic Fate in Preclinical Models

Biotransformation is the process by which a drug is chemically altered within the body, which dictates its activity and clearance. The metabolism of dexamethasone has been studied in various preclinical models and in humans. The primary routes of metabolism include 6-hydroxylation, catalyzed by CYP3A4 enzymes, and side-chain cleavage. nih.gov

The most significant metabolic pathway for this compound is its interconversion with dexamethasone. Research has shown that this compound (11-dehydro-dexamethasone) is a substrate for the reductive activity of 11β-HSD, converting it to dexamethasone. oup.com Conversely, the same study showed that dexamethasone can be oxidized back to 11-dehydro-dexamethasone. This bidirectional enzymatic reaction suggests that the two compounds exist in a dynamic equilibrium in tissues expressing 11β-HSD, such as the kidney. oup.com

The metabolic fate of dexamethasone itself involves the formation of several metabolites. In humans and other species, 6-hydroxydexamethasone is a major metabolite. nih.govfao.org The metabolic clearance of this compound would therefore be influenced by both its direct metabolism and its rate of conversion to dexamethasone, which is then subject to its own well-characterized metabolic pathways.

Role of Steroid-Metabolizing Enzymes (e.g., HSD)

The metabolic fate and activity of both endogenous and synthetic corticosteroids are significantly regulated by a group of enzymes known as hydroxysteroid dehydrogenases (HSDs). nih.gov These enzymes are critical pre-receptor regulators of glucocorticoid action. nih.gov The 11β-hydroxysteroid dehydrogenase (11β-HSD) system, in particular, plays a pivotal role. It comprises two primary isoenzymes:

11β-HSD type 1 (11β-HSD1) : Primarily functions as a reductase in vivo, converting inactive 11-keto steroids (like cortisone) into active 11β-hydroxy steroids (like cortisol). unito.it

11β-HSD type 2 (11β-HSD2) : Functions as an oxidase, inactivating glucocorticoids by converting the 11β-hydroxyl group to an 11-keto group. unito.it This action is crucial in mineralocorticoid target tissues to prevent the illicit activation of the mineralocorticoid receptor by cortisol. researchgate.net

The metabolism of synthetic glucocorticoids such as dexamethasone by these enzymes is more complex. nih.gov Structural modifications, including fluorination at the 9α-position and methylation at the 16α-position, render dexamethasone a poor substrate for oxidation by 11β-HSD2. researchgate.netresearchgate.net Conversely, these modifications make its 11-dehydro metabolite, 11-dehydro-dexamethasone, an effective substrate for reduction by 11β-HSD2 in human kidney microsomes. oup.comnih.gov This suggests that in certain tissues, the local concentration of active dexamethasone can be modulated by this enzymatic conversion.

While the metabolism of dexamethasone at the 11-position by HSD enzymes is well-documented, specific research detailing the direct metabolism of the 21-aldehyde group of this compound by these or other enzymes is limited. For endogenous corticosteroids like cortisol, the metabolic pathway includes the oxidation of the dihydroxyacetone side chain, which proceeds through a 21-aldehyde intermediate (21-dehydrocortisol) before forming an inactive metabolite, cortienic acid. ingentaconnect.com This suggests that the 21-aldehyde structure of this compound may represent a step in a metabolic deactivation pathway.

Formation of Metabolites and their Biological Implications

The biological implications of corticosteroid metabolism are profound. The conversion of active 11β-hydroxy forms to their 11-keto counterparts generally leads to inactivation, as the 11-keto steroids bind poorly to the glucocorticoid receptor. oup.com However, an interesting exception exists with dexamethasone's metabolite, 11-dehydro-dexamethasone. Despite being the 11-keto form, it retains the ability to compete for binding to the glucocorticoid receptor and acts as a receptor agonist, suggesting that metabolites of synthetic corticosteroids can have different activity profiles compared to those of endogenous steroids. nih.gov

The modification at the C-21 position also has significant biological consequences. The 21-hydroxyl group is generally considered a requirement for mineralocorticoid activity, but not strictly for glucocorticoid activity. ingentaconnect.com The oxidation of this group to an aldehyde, as seen in this compound, is a key step in the catabolism of cortisol to the inactive cortisolic acid and subsequently cortienic acid. ingentaconnect.com This implies that 21-dehydrogenation could be a pathway for reducing the biological activity of synthetic glucocorticoids. One report notes that this compound is administered to improve fetal maturation, suggesting it possesses biological activity, though its potency relative to dexamethasone is not fully characterized. veeprho.com

Analytical and Structural Characterization of 21 Dehydro Dexamethasone

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive identification and structural confirmation of 21-Dehydro Dexamethasone (B1670325) rely on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for elucidating the molecule's complex structure. wikipedia.org For 21-Dehydro Dexamethasone, the key structural difference compared to the parent Dexamethasone is the oxidation of the hydroxyl group at the C-21 position to an aldehyde. This change is readily observable in NMR spectra. The characteristic proton signal of the aldehyde group (-CHO) would appear significantly downfield in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the C-21 carbon would shift to a resonance typical for an aldehyde carbonyl, distinguishing it from the hydroxymethyl carbon of Dexamethasone. wikipedia.orgrsc.org Detailed 2D NMR experiments, such as COSY, HSQC, and HMBC, would be used to confirm the connectivity of the entire molecule, ensuring the integrity of the steroid's four-ring nucleus and the positions of other functional groups, including the fluorine atom at C-9 and the methyl group at C-16. rsc.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with a liquid chromatography system (LC-MS), provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. researchgate.net The molecular formula for this compound is C₂₂H₂₇FO₅. aquigenbio.comsynzeal.com Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the protonated molecule. The fragmentation of the C-17 side chain, including the loss of the aldehyde group, provides definitive structural confirmation. Techniques like Flow Injection Analysis Electrospray Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FIA-ESI-FTCIR-MS) have been used to identify dexamethasone byproducts by analyzing their isotopic fine structure. citedrive.comresearchgate.net

Characterization data, including ¹H NMR, ¹³C NMR, IR, and mass spectra, are provided with commercially available reference standards, which are crucial for comparative analysis. daicelpharmastandards.com

Development and Validation of Chromatographic Methods for Detection and Quantification (e.g., HPLC-QTOF-MS)

The detection and quantification of this compound as an impurity in Dexamethasone active pharmaceutical ingredients (API) and finished drug products necessitate the development of sensitive, specific, and validated chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques. edu.krdresearchgate.net

These methods are typically based on reversed-phase chromatography, utilizing a C18 column to separate Dexamethasone from its impurities. researchgate.net A gradient elution using a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent (typically acetonitrile (B52724) or methanol) allows for the effective separation of multiple components. researchgate.netscirp.org Detection is commonly performed using a UV detector, with wavelengths set around 240 nm or 254 nm. researchgate.netscirp.org

For enhanced specificity and sensitivity, especially at trace levels, HPLC or UHPLC systems are coupled with mass spectrometry detectors, such as Quadrupole Time-of-Flight (QTOF-MS) or tandem mass spectrometers (MS/MS). researchgate.netnih.govnih.gov The UHPLC-QTOF-MS combination is particularly powerful, providing both chromatographic separation and high-resolution mass data for unequivocal identification. nih.gov These methods are validated according to the International Council for Harmonisation (ICH) guidelines for parameters including specificity, linearity, accuracy, precision, and robustness to ensure their suitability for routine quality control. researchgate.net The limit of quantitation (LOQ) for Dexamethasone impurities can be as low as 0.05% in the drug substance. edu.krd

Table 1: Example of HPLC Method Parameters for Dexamethasone and Impurity Analysis

| Parameter | Condition | Source |

| Column | Reversed-phase C18, e.g., 250mm x 4.6 mm, 5µm | researchgate.net |

| Mobile Phase A | 0.1% Phosphate Buffer | researchgate.net |

| Mobile Phase B | Acetonitrile | researchgate.net |

| Elution Mode | Isocratic or Gradient | researchgate.netresearchgate.net |

| Flow Rate | 0.8 - 1.5 mL/min | researchgate.net |

| Column Temperature | 30 - 40 °C | scirp.org |

| Detector | UV at 240 nm or 254 nm | researchgate.netresearchgate.net |

| Injection Volume | 20 - 50 µL | scirp.org |

Impurity Profiling and Degradation Studies in Dexamethasone Formulations

Impurity profiling is a critical aspect of pharmaceutical quality control. This compound is recognized as a potential impurity in Dexamethasone products, often arising from degradation. researchgate.net

Dexamethasone is susceptible to degradation under various conditions, including exposure to heat, light, and aqueous environments with varying pH. nih.govresearchgate.net The formation of this compound occurs via the oxidation of the 21-hydroxyl group. This is a common degradation pathway for corticosteroids with an α-ketol side chain. nih.gov

Forced degradation studies are performed to understand the stability of Dexamethasone and identify potential degradation products. These studies have shown that Dexamethasone can degrade into numerous byproducts. nih.govresearchgate.net In aqueous solutions like phosphate-buffered saline, as many as 13 degradation products have been identified. nih.govresearchgate.net Other identified degradation pathways include hydroxylation, reduction, decarbonylation, and defluorination. citedrive.comresearchgate.net Another significant oxidative degradation product is 17-Oxo Dexamethasone, which can be formed under oxidative stress or during γ-radiation sterilization of the API. researchgate.net

Table 2: Major Reported Degradation Products of Dexamethasone

| Degradation Product | Formation Condition/Pathway | Source |

| 17-Oxo Dexamethasone | Oxidation, γ-radiation | researchgate.net |

| Hydroxylation/Reduction Products | Wastewater degradation | citedrive.comresearchgate.net |

| Decarbonylation/Formylation Products | Wastewater degradation | citedrive.comresearchgate.net |

| Defluorination Products | Wastewater degradation | citedrive.comresearchgate.net |

| Multiple Products (up to 13) | Aqueous buffer (PBS), time, temp, light | nih.govresearchgate.net |

Kinetic studies are conducted to understand the rate at which Dexamethasone degrades and its impurities, such as this compound, are formed. These studies have shown that the degradation rate is highly dependent on environmental factors like temperature, pH, and exposure to light. nih.govresearchgate.net

The degradation of Dexamethasone in aqueous solutions has been shown to follow specific kinetic models. For instance, sonochemical oxidation has been reported to follow pseudo-first-order kinetics. researchgate.net In a photocatalytic UV/H₂O₂/MgO process, the degradation of Dexamethasone was found to follow a second-order kinetic model. nih.gov In that study, the removal efficiency was optimal at pH 3 and increased with higher concentrations of the oxidizing agent up to a certain point. nih.gov Such kinetic data are vital for determining appropriate storage conditions and shelf-life for Dexamethasone formulations to minimize the formation of impurities.

Isomeric Differentiation and Stereochemical Analysis of Dehydro-Steroids

The Dexamethasone molecule possesses a complex stereochemistry, with multiple chiral centers within its steroid nucleus. researchgate.net The specific three-dimensional arrangement is crucial for its biological activity. Dexamethasone itself is a stereoisomer of Betamethasone, with the only difference being the configuration of the methyl group at the C-16 position (α in Dexamethasone, β in Betamethasone). wikipedia.org

Any chemical modification, including the formation of a dehydro derivative, must be analyzed to ensure that the core stereochemistry is retained or to identify any new isomers that may have formed. The steroid nucleus generally has a trans-fusion between rings B/C and C/D. researchgate.net The formation of new double bonds, such as in dehydro-steroids, involves the stereospecific elimination of hydrogen atoms. nih.gov

Chromatographic techniques, particularly HPLC, are powerful tools for separating stereoisomers. nih.gov The distinct spatial arrangement of isomers leads to different interactions with the stationary phase, allowing for their separation. While specific stereochemical analysis of this compound is not widely reported, the principles of steroid analysis would apply. Advanced techniques, potentially including chiral chromatography or derivatization followed by GC-MS, could be employed to resolve and identify any stereoisomers that might arise during synthesis or degradation. uu.nl

Establishment of Analytical Standards and Reference Materials

The availability of high-quality, well-characterized analytical standards and reference materials is a prerequisite for the accurate identification and quantification of this compound. aquigenbio.com Several chemical suppliers provide "this compound" and "this compound Hydrate" as certified reference standards. synzeal.comlgcstandards.comsynthinkchemicals.com

These reference materials are essential for a variety of critical applications in the pharmaceutical industry, including:

Analytical Method Development and Validation: Used to establish the specificity, linearity, and accuracy of chromatographic methods. aquigenbio.comsynzeal.com

Quality Control (QC): Employed as a working standard for the routine analysis of Dexamethasone API and formulations to ensure they meet purity specifications. synzeal.comsynthinkchemicals.com

Regulatory Submissions: Crucial for inclusion in regulatory filings such as Abbreviated New Drug Applications (ANDAs) to demonstrate control over impurities. aquigenbio.comsynzeal.com

These standards are typically supplied with a comprehensive Certificate of Analysis (CoA), which includes detailed characterization data from techniques like NMR, MS, and HPLC, confirming the material's identity, purity, and traceability. synzeal.comdaicelpharmastandards.com Traceability to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), may also be available. aquigenbio.com

Pharmacological Relevance and Future Research Directions

Elucidating the Structural Determinants of Glucocorticoid Receptor Affinity and Selectivity

The glucocorticoid receptor (GR) is a ligand-dependent transcription factor that mediates the physiological effects of glucocorticoids. nih.gov The binding of a ligand like dexamethasone (B1670325) to the GR's ligand-binding domain (LBD) induces a conformational change, leading to the regulation of target genes. rcsb.org The GR LBD is comprised of 11 α-helices and four small β-strands, creating a hydrophobic pocket where the steroid molecule binds. nih.govcore.ac.uk

The affinity and selectivity of a steroid for the GR are dictated by its specific structural features and interactions within this binding pocket. For dexamethasone, key modifications from the endogenous ligand cortisol, such as a C1-C2 double bond, a 9α-fluoro group, and a 16α-methyl group, enhance its binding affinity and stability. nih.gov The C21 hydroxyl group, while not an absolute requirement for glucocorticoid activity, plays a role in the interaction. ingentaconnect.com

In 21-Dehydro Dexamethasone, the C21 hydroxyl group is oxidized to an aldehyde. This modification significantly alters the electronic and steric properties at this position. The aldehyde group is more planar and electrophilic compared to the hydroxyl group. This structural change is expected to modify the hydrogen-bonding network within the GR binding pocket, thereby influencing receptor affinity and selectivity. Understanding the precise impact of the 21-aldehyde moiety is crucial for elucidating the structural determinants of GR binding. It provides a unique opportunity to probe the tolerance and specific requirements of the C21-binding region of the receptor.

Table 1: Structural Comparison of Dexamethasone and this compound

| Feature | Dexamethasone | This compound | Impact of Modification |

| Chemical Formula | C22H29FO5 | C22H27FO5 | Loss of two hydrogen atoms. |

| Functional Group at C21 | Primary Hydroxyl (-CH2OH) | Aldehyde (-CHO) | Increased electrophilicity and planarity; altered hydrogen bonding potential. |

| Overall Polarity | High | Moderately high, but altered distribution | May affect solubility and interaction with the hydrophobic LBD. |

| Reactivity | Relatively stable | Chemically reactive aldehyde group | Potential for covalent bond formation with receptor residues (e.g., lysine). |

Rational Design and Synthesis of Novel Steroidal Compounds based on 21-Dehydro Moiety Insights

Insights gained from the 21-dehydro moiety serve as a foundation for the rational design and synthesis of new steroidal compounds. nih.gov The chemical reactivity of the C21 aldehyde in this compound makes it a valuable synthetic intermediate. It can serve as a chemical handle for introducing a wide variety of functional groups at the C21 position, allowing for the creation of a library of novel dexamethasone derivatives.

This approach is exemplified by the synthesis of Dexamethasone 21-mesylate, an α-keto mesylate derivative that acts as an affinity label for the GR. nih.gov This compound is synthesized from a C21-modified precursor and demonstrates the utility of targeting this position to create functionally distinct molecules. The synthesis process can involve the creation of spiro derivatives or other complex heterocyclic structures attached to the steroid backbone. beilstein-journals.org

Furthermore, the study of 21-dehydro intermediates is central to the concept of "soft steroids." ingentaconnect.com This drug design strategy starts from a known inactive metabolite, such as cortienic acid, which is formed through the oxidation of the C21 side chain via a 21-aldehyde intermediate (e.g., 21-dehydrocortisol). ingentaconnect.com By understanding this metabolic transformation, it is possible to rationally design active glucocorticoids that are metabolized to this inactive form, potentially reducing systemic side effects. Applying these principles, the this compound structure can be a template for creating novel soft glucocorticoids with improved therapeutic profiles.

Development of Highly Selective Glucocorticoid Receptor Modulators (SGRMs)

Selective Glucocorticoid Receptor Modulators (SGRMs), also known as Selective Glucocorticoid Receptor Agonists (SEGRAs), are a class of compounds designed to dissociate the beneficial anti-inflammatory effects of glucocorticoids from their adverse metabolic side effects. wikipedia.orgnih.gov The prevailing hypothesis is that the anti-inflammatory actions are primarily mediated by a mechanism called transrepression, while many side effects arise from transactivation. nih.gov SGRMs are designed to preferentially promote the transrepression pathway. nih.govfrontiersin.org

The development of SGRMs can be achieved through modifications of the steroidal scaffold that alter the final conformation of the ligand-receptor complex, thereby selectively influencing interactions with co-regulatory proteins. nih.gov While many SGRMs in development are non-steroidal, steroidal SGRMs have also been discovered. wikipedia.orgnih.gov

The introduction of a 21-aldehyde group, as seen in this compound, could potentially confer SGRM properties. The altered conformation and electronic profile at the C21 position might favor a receptor conformation that is more active in transrepression than transactivation. Future research should focus on synthesizing this compound and its derivatives and evaluating their activity in reporter gene assays to quantify their transactivation and transrepression capabilities. This exploration could lead to the development of novel steroidal SGRMs with a better separation of therapeutic benefits and undesirable effects. frontiersin.org

Exploration of this compound as a Tool for Glucocorticoid Receptor Pathway Research

The unique chemical properties of this compound make it a valuable tool for biochemical and pharmacological research into the GR pathway. The reactive aldehyde at the C21 position can be exploited to create affinity labels, which are molecules that bind to a receptor and form a covalent bond.

A prime example derived from this concept is Dexamethasone 21-mesylate, which has been successfully used as an affinity label to covalently bind to and identify the glucocorticoid receptor. nih.govnih.gov This derivative allows for the stable tagging of the receptor protein, facilitating its isolation, purification, and structural studies. nih.gov [3H]-labeled Dexamethasone 21-mesylate has been used to specifically identify a covalently labeled protein with a molecular weight corresponding to the GR on polyacrylamide gels. nih.gov

Similarly, this compound itself could potentially form a Schiff base with the ε-amino group of lysine (B10760008) residues within the GR's ligand-binding pocket. This covalent or semi-covalent interaction could be used to:

Map the ligand-binding site with greater precision.

"Trap" the receptor in its ligand-bound conformation for structural biology studies like X-ray crystallography.

Investigate the dynamics of receptor-ligand interactions.

By using compounds like this compound, researchers can gain deeper insights into the structure-function relationship of the GR, which is essential for understanding its role in health and disease and for designing better drugs. nih.gov

Contributions to Understanding Steroidogenesis and Steroid Metabolism Pathways

Studying this compound can provide significant insights into the metabolic pathways of synthetic glucocorticoids. In human steroidogenesis, the biosynthesis of essential hormones like cortisol and aldosterone (B195564) from cholesterol involves a series of enzymatic reactions, including hydroxylations at various positions. gfmer.chnih.gov The enzyme 21-hydroxylase (CYP21A2) is a critical component of this pathway, responsible for introducing the hydroxyl group at the C21 position of progesterone (B1679170) and 17-hydroxyprogesterone. nih.govnih.gov

The metabolism of glucocorticoids often involves oxidation of existing functional groups. For instance, the metabolic breakdown of hydrocortisone (B1673445) can proceed through oxidation of the C21-hydroxyl group to a 21-aldehyde (21-dehydrocortisol), which is then further oxidized to a carboxylic acid (cortienic acid). ingentaconnect.com It is plausible that dexamethasone, a synthetic steroid, undergoes a similar metabolic fate. In this context, this compound would be a key metabolic intermediate in the catabolism of dexamethasone.

Investigating the formation and subsequent fate of this compound in vivo and in vitro can help elucidate the specific enzymes responsible for dexamethasone metabolism. nih.gov This knowledge is crucial for understanding the pharmacokinetics of dexamethasone and how its metabolic profile might be altered in various disease states or by co-administered drugs. Such studies contribute to a more comprehensive map of steroid metabolism, encompassing both endogenous hormones and synthetic therapeutic agents. viapath.co.ukresearchgate.net

Q & A

Q. What are the common impurities in this compound synthesis, and how are they controlled?

-

Methodological Answer : Key impurities include 21-dehydro-17-deoxy (≤0.6%) and 20-carboxy-17-desoxy derivatives (≤2.6%). Control via reverse-phase HPLC with relative retention time validation (1.4–1.6 for 21-dehydro and 2.8–3.2 for 20-carboxy impurities). Calculate impurity percentages using the formula:

where = reference standard concentration, = sample volume, and = peak response ratios .

Q. What safety protocols are critical when handling this compound in laboratories?

- Methodological Answer : Follow NFPA hazard guidelines (e.g., flammability rating 1). Use PPE (gloves, goggles), store in locked cabinets, and decontaminate spills with water. For skin exposure, wash immediately and seek medical advice if irritation occurs .

Q. How are pharmacopeial standards applied to validate this compound assays in research?

- Methodological Answer : Adhere to USP guidelines by verifying linearity (r² ≥0.99), accuracy (98–102% recovery), and precision (RSD ≤2%). Include system suitability tests for retention time reproducibility and peak symmetry .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical data on this compound efficacy in comorbid populations (e.g., diabetes and COVID-19)?

- Methodological Answer : Conduct stratified subgroup analyses using multivariate regression to adjust for confounders (e.g., HbA1c levels in diabetic patients). For example, serum albumin binding studies via X-ray crystallography (as in diabetic cohorts) can clarify pharmacokinetic variability . Meta-analyses pooling data from trials like RECOVERY (NCT04381936) and WHO-coordinated studies are also critical .

Q. What experimental designs optimize dose-response assessment of this compound in glioblastoma patients?

- Methodological Answer : Use a randomized controlled trial (RCT) with OS/PFS endpoints, stratifying patients by dexamethasone dose (≤4.1 mg/day) and TTFields compliance (≥75%). Apply the Newcastle-Ottawa Scale to assess study quality and Cox proportional hazards models for survival analysis .

Q. How can mixed-methods research evaluate pharmacokinetic and patient-reported outcomes in this compound studies?

- Methodological Answer : Combine quantitative LC-MS/MS plasma assays with qualitative interviews to assess side effects (e.g., hyperglycemia). Triangulate data using a convergent design, ensuring research questions align with both methodological strengths (e.g., "How do serum levels correlate with self-reported fatigue?") .

Q. What in silico strategies predict this compound metabolism in hepatic impairment models?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can model interactions with CYP3A4 enzymes. Validate predictions with in vitro microsomal assays and adjust for serum albumin binding affinity changes observed in structural studies .

Q. How should researchers adjust for confounding variables in dose-dependent effect analyses?

- Methodological Answer : Apply inverse probability weighting (IPW) to balance covariates like age and comorbidities. For example, in hypersensitivity studies, multivariate logistic regression showed no significant link between dexamethasone dose (high vs. low) and HSR rates (p=0.23) after adjusting for prior paclitaxel exposure .

Q. What structural analysis techniques elucidate this compound-protein interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.